

ML204 Hydrochloride: A Technical Guide for Investigating TRPC4 Channel Function

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Transient Receptor Potential Canonical 4 (TRPC4) channels are non-selective cation channels that play a crucial role in cellular calcium signaling. Their involvement in a variety of physiological processes, including smooth muscle contraction, neuronal excitability, and endothelial permeability, has made them an attractive target for therapeutic intervention.

ML204 hydrochloride has emerged as a potent and selective small-molecule inhibitor of TRPC4 channels, providing a valuable pharmacological tool to probe their function. This technical guide offers a comprehensive overview of ML204 hydrochloride, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and visualizations of relevant signaling pathways and workflows.

Introduction to ML204 Hydrochloride

ML204 is a novel chemical inhibitor of TRPC4 channels identified through high-throughput screening.[1] It has been characterized as a potent and selective antagonist, making it a significant advancement in the pharmacological toolkit for studying TRPC channels.[2] Its utility is primarily for in vitro investigations due to poor stability when incubated with liver microsomes. [1]

Chemical Properties



Property	Value
Molecular Formula	C15H18N2
Molecular Weight	226.32 g/mol
CAS Number	5465-86-1
PubChem ID	230710

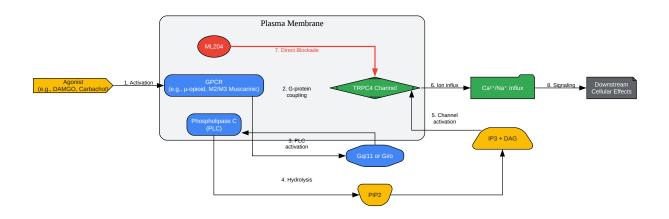
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Mechanism of Action and Signaling Pathways

ML204 exerts its inhibitory effect through a direct blockade of the TRPC4 channel pore.[3] This action is independent of the G-protein coupled receptor (GPCR) activation pathway, indicating a direct interaction with the channel protein itself rather than interference with upstream signaling components.[2][3]

TRPC4 channels are activated downstream of both Gq/11 and Gi/o protein-coupled receptors. [4][5] The activation cascade typically involves the stimulation of Phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[4] While the precise mechanism of channel gating is still under investigation, it is established that TRPC4 activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization and an increase in intracellular calcium concentration.[6] ML204 directly blocks this ion influx.





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Caption: TRPC4 activation pathway and ML204's mechanism of action.

Quantitative Data on Inhibitory Activity

ML204 has been demonstrated to be a potent inhibitor of TRPC4 and shows selectivity over other TRP channels, particularly TRPC6.[1][7] The half-maximal inhibitory concentration (IC₅₀) values vary depending on the assay method.



Target Channel	Assay Type	Activation Method	IC50 Value (μM)	Reference
TRPC4	Fluorescent Intracellular Ca ²⁺ Assay	μ-opioid receptor stimulation (DAMGO)	0.96	[1][2]
TRPC4	Fluorescent Intracellular Ca ²⁺ Assay	M3-like muscarinic receptor stimulation (ACh)	2.91	[8]
TRPC4	Whole-Cell Voltage Clamp	μ-opioid receptor stimulation (DAMGO)	2.6	[1]
TRPC4	Whole-Cell Voltage Clamp	Intracellular GTPyS infusion	Not specified, but effective block shown	[2]
TRPC4	Whole-Cell Voltage Clamp	M2 muscarinic receptor stimulation (Carbachol)	Near complete block at 10 μM	[9]
TRPC5	Whole-Cell Voltage Clamp	μ-opioid receptor stimulation	~65% inhibition at 10 μM	[10]
TRPC6	Fluorescent Intracellular Ca ²⁺ Assay	Muscarinic receptor stimulation	~18 (19-fold less potent than for TRPC4)	[2]
TRPC6	Whole-Cell Voltage Clamp	M5 muscarinic receptor stimulation	~38% inhibition at 10 µM	[10]
TRPV1, TRPV3, TRPA1, TRPM8	Various	Specific agonists	No appreciable block at 10-22 μΜ	[2]
Voltage-gated Na ⁺ , K ⁺ , Ca ²⁺	Electrophysiolog y	No appreciable block	[2]	



channels

Note: IC₅₀ values can vary depending on the specific experimental conditions, cell type, and activation method used. Direct comparison between studies should be made with caution.[3]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing ML204 to investigate TRPC4 channel function.

Fluorescent Calcium Influx Assay

This high-throughput method measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPC4 channel activation and inhibition.[3]

Principle: Cells expressing TRPC4 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Activation of TRPC4 channels leads to an influx of extracellular calcium, causing an increase in the fluorescence intensity of the dye. The inhibitory effect of ML204 is quantified by its ability to reduce this fluorescence increase.[3]

Detailed Protocol:

- Cell Culture: Plate HEK293 cells stably co-expressing human TRPC4 and a G-protein coupled receptor (e.g., μ-opioid receptor) in 96-well or 384-well black-walled, clear-bottom microplates. Culture overnight to allow for cell adherence.[3]
- Dye Loading:
 - Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in a physiological salt solution.
 - Aspirate the culture medium from the wells and add the dye-loading buffer.
 - Incubate the plate at 37°C for 60 minutes in the dark.
- Compound Addition:
 - Prepare serial dilutions of ML204 hydrochloride in the assay buffer.

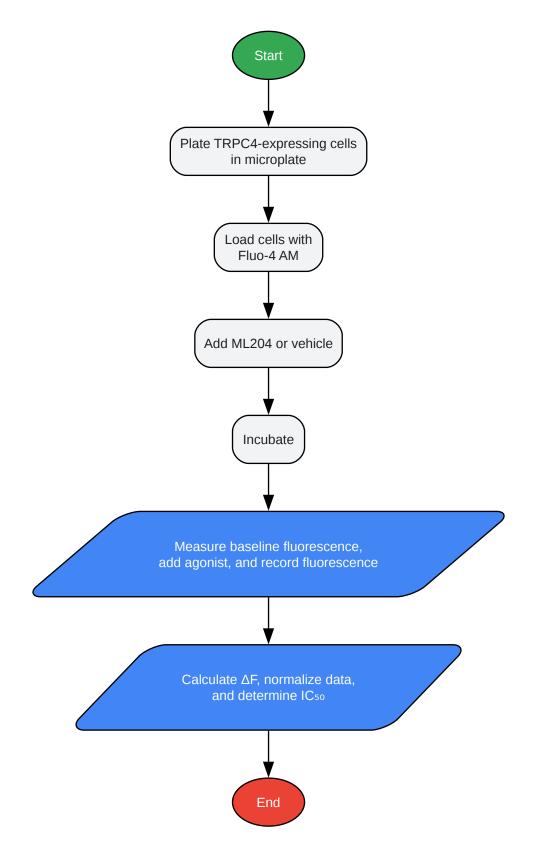


- Add the diluted ML204 or vehicle control to the respective wells.
- Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.
- Channel Activation and Data Acquisition:
 - Use an automated liquid handling instrument integrated with a fluorescence plate reader (e.g., FDSS).
 - Measure baseline fluorescence for a few seconds.
 - Add a TRPC4 agonist (e.g., 300 nM DAMGO for μ-opioid receptor activation) to all wells.
 - Immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes).

Data Analysis:

- \circ Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
- Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
- Plot the normalized response against the logarithm of the ML204 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.





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Caption: Workflow for the fluorescent calcium influx assay.



Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ionic currents flowing through TRPC4 channels and the inhibitory effect of ML204.

Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the entire cell. The voltage across the cell membrane is clamped at a specific value, and the resulting ionic currents are recorded.[3]

Detailed Protocol:

- Cell Preparation: Use cells expressing TRPC4 channels, either from a stable cell line or primary culture, grown on glass coverslips.[3]
- · Pipette and Solutions:
 - \circ Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 M Ω when filled with the intracellular solution.[3]
 - Intracellular (pipette) solution (example): 110 mM CsCl, 10 mM HEPES, 10 mM BAPTA, 1 mM MgCl₂, 6.46 mM CaCl₂ (for ~400 nM free Ca²⁺), pH adjusted to 7.2 with CsOH.[1]
 - Extracellular (bath) solution (example): Physiological salt solution such as Hanks'
 Balanced Salt Solution (HBSS).

Recording:

- Obtain a gigaohm seal between the pipette and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential (e.g., 0 mV or -60 mV).
- Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents and determine the current-voltage (I-V) relationship.[3]
- Compound Application:

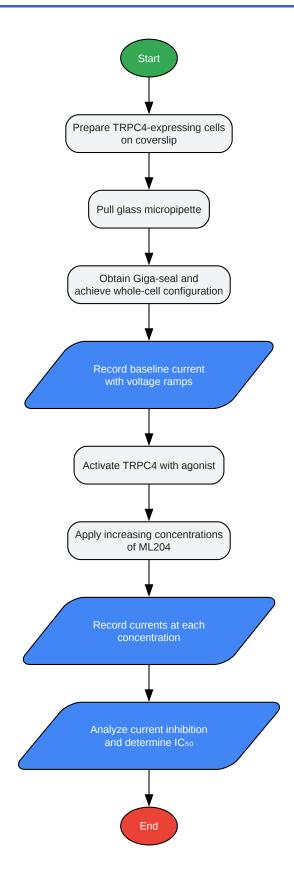
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- Establish a stable baseline current.
- Activate TRPC4 channels by perfusing the bath with an agonist (e.g., 50 nM DAMGO).[1]
- Once a stable activated current is achieved, perfuse the bath with solutions containing different concentrations of ML204.
- Record the current at each concentration until a steady-state block is achieved.
- Data Analysis:
 - Measure the amplitude of the TRPC4-mediated current at a specific voltage (e.g., +80 mV) and -80 mV) before and after the application of ML204.[3]
 - Calculate the percentage of inhibition for each concentration of ML204.
 - Plot the percentage of inhibition against the logarithm of the ML204 concentration and fit the data to determine the IC₅₀ value.[3]





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Caption: Workflow for whole-cell patch-clamp electrophysiology.



Conclusion

ML204 hydrochloride is a valuable and selective tool for the in vitro investigation of TRPC4 channel function. Its ability to directly block the channel allows for the decoupling of channel activity from upstream signaling events. The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource for researchers aiming to elucidate the physiological and pathophysiological roles of TRPC4 channels. Careful consideration of the experimental conditions and appropriate data analysis are crucial for obtaining reliable and reproducible results. The continued use of ML204 in diverse experimental systems will undoubtedly further our understanding of TRPC4 biology and its potential as a therapeutic target.

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